

# Technical Safety Guide & SDS: 4-(4-Chloro-3-cyanophenyl)benzoic acid

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## Compound of Interest

Compound Name:	4-(4-Chloro-3-cyanophenyl)benzoic acid
CAS No.:	1261995-03-2
Cat. No.:	B6369459

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## Document Control:

- Version: 1.0 (Research Grade / Novel Intermediate)
- Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

## Substance Identity & Strategic Context

### Chemical Identification

This guide addresses the handling, safety, and properties of **4-(4-Chloro-3-cyanophenyl)benzoic acid**, a specialized biaryl intermediate used in the synthesis of mineralocorticoid receptor antagonists (e.g., analogs of PF-3882845) and other non-steroidal anti-inflammatory or anti-cancer agents.

- Chemical Name: **4-(4-Chloro-3-cyanophenyl)benzoic acid**
- Synonyms: 4'-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid; 2-Chloro-5-(4-carboxyphenyl)benzotrile
- CAS Number: Not globally assigned in public commodity databases. (Treat as Novel Research Substance).

- Closest Analog (Fluoro): CAS 1260811-82-2 (4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid) [1]
- Closest Analog (Non-halogenated): CAS 5728-46-1 (4'-Cyano[1,1'-biphenyl]-4-carboxylic acid)
- Molecular Formula: C<sub>14</sub>H<sub>8</sub>ClNO<sub>2</sub>
- Molecular Weight: 257.67 g/mol
- SMILES: N#CC1=C(Cl)C=CC(=C1)C2=CC=C(C(=O)O)C=C2

## Application Context (Expert Insight)

In drug discovery, this motif (a biphenyl core with a polar acid tail and a lipophilic, electron-withdrawing head) is critical for optimizing ligand-binding affinity in nuclear receptors. The nitrile group often serves as a hydrogen bond acceptor, while the chlorine atom fills hydrophobic pockets.

- Synthesis Origin: Typically synthesized via Suzuki-Miyaura cross-coupling of 4-carboxyphenylboronic acid and 5-bromo-2-chlorobenzonitrile.
- Handling Implication: As a likely late-stage intermediate, purity is often >98%, but trace palladium (Pd) and boronic acid residues may be present, influencing toxicity profiles.

## GHS Hazard Identification (Predicted)

Note: As a novel substance, these hazards are derived from Structure-Activity Relationships (SAR) of analogous chlorobenzonitriles and benzoic acids.

## Classification (29 CFR 1910.1200 / EU CLP)

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic)	Category 3	H412: Harmful to aquatic life with long-lasting effects.

## Label Elements

- Signal Word:WARNING
- Pictograms:
  - (GHS07)

## Critical Precautionary Statements

- P261: Avoid breathing dust/fume/gas/mist.
- P280: Wear protective gloves (Nitrile/Viton) and eye protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

## Composition & Ingredients

Component	Concentration	CAS No.	Impurity Profile (Typical)
4-(4-Chloro-3-cyanophenyl)benzoic acid	> 97%	Novel	--
Palladium (Pd)	< 500 ppm	7440-05-3	Catalyst residue (Sensitizer)
5-Bromo-2-chlorobenzonitrile	< 0.5%	57381-44-9	Starting material (Irritant)

## First Aid & Emergency Measures

### Specialized First Aid Protocols

- **Inhalation (Dust):** Move to fresh air immediately. If wheezing occurs, administer oxygen. Rationale: The benzoic acid moiety can cause immediate mucous membrane irritation.
- **Skin Contact:** Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may facilitate transdermal absorption of the nitrile.
- **Eye Contact:** Flush with saline or water for 15 minutes, lifting eyelids. The acidic nature requires thorough irrigation to prevent corneal etching.
- **Ingestion:** Rinse mouth. Do NOT induce vomiting. The presence of the nitrile group theoretically poses a risk of cyanide liberation in vivo (metabolic), though aryl nitriles are generally stable. Monitor for signs of hypoxia.

### Firefighting Measures (Critical Hazards)

- **Combustion Products:**
  - **Hydrogen Cyanide (HCN):** Highly toxic gas evolved from the nitrile group during thermal decomposition.
  - **Hydrogen Chloride (HCl):** Corrosive gas.

- Nitrogen Oxides (NO<sub>x</sub>) & Carbon Monoxides.
- Extinguishing Media: Dry chemical, CO<sub>2</sub>, or alcohol-resistant foam. Avoid high-pressure water jets that may scatter the powder.

## Handling, Storage & Exposure Controls

### Engineering Controls

- Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.
- Static Control: Powder may be electrostatic. Use anti-static weighing boats and ground all equipment.

### Personal Protective Equipment (PPE) Matrix

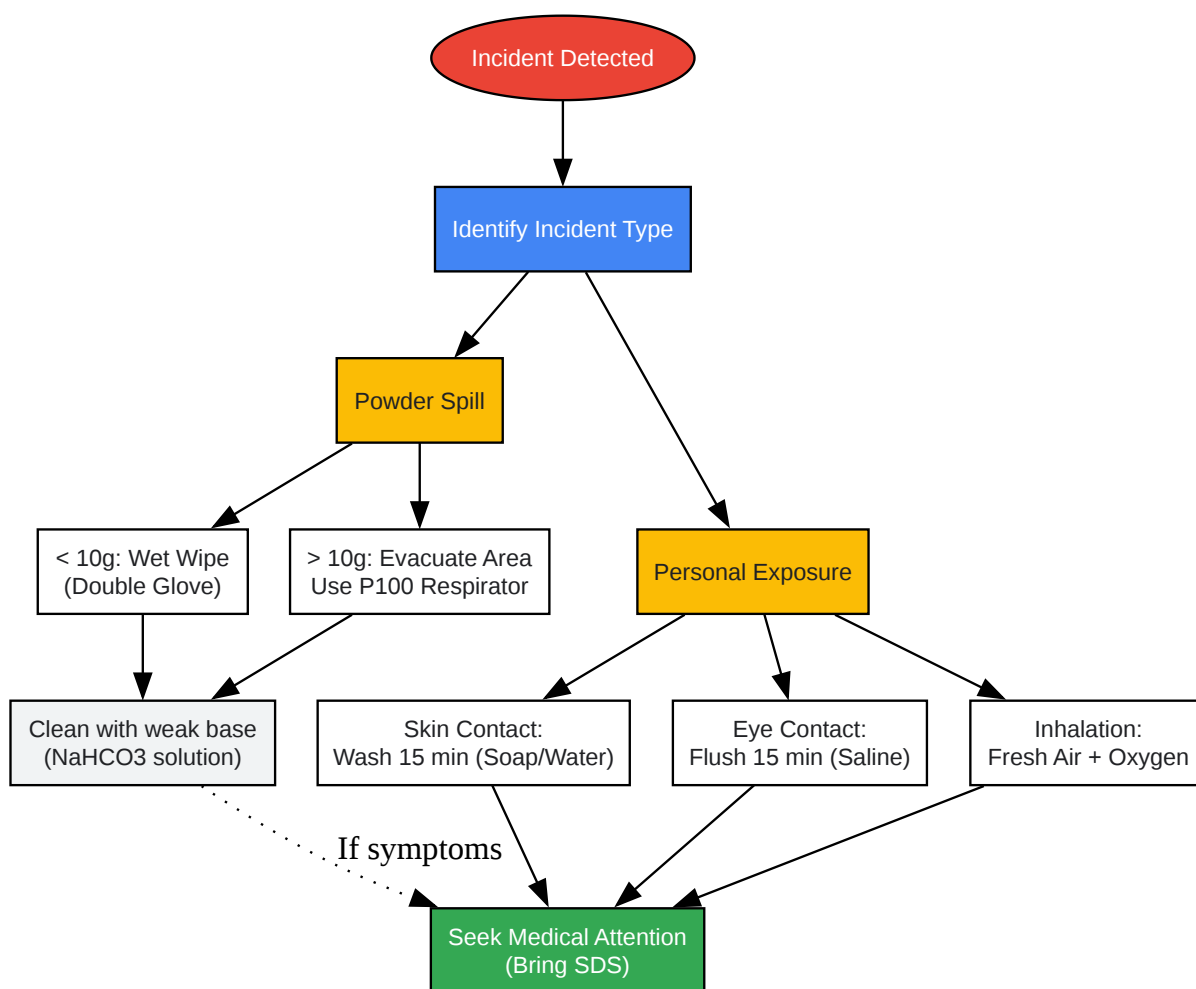
PPE Type	Specification	Rationale
Gloves (Primary)	Nitrile Rubber (0.11 mm)	Short-term splash protection.
Gloves (Immersion)	Laminate (Silver Shield)	Required if dissolved in DMSO/DMF (breakthrough > 480 min).
Respirator	N95 / P100 (US) or P3 (EU)	Required if handling >100 mg outside a hood.
Eye Protection	Chemical Goggles	Safety glasses are insufficient for acidic powders.

### Storage Stability

- Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.
- Incompatibilities: Strong oxidizing agents, strong bases (will form salts), and reducing agents (may react with nitrile).

# Visualization: Emergency Response & Synthesis Logic

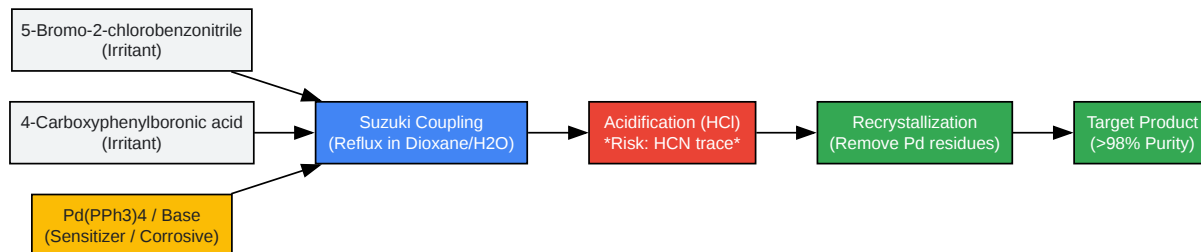
## Emergency Decision Tree (Spill/Exposure)



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Figure 1: Decision logic for immediate response to spills or exposure events involving **4-(4-Chloro-3-cyanophenyl)benzoic acid**.

## Synthesis Safety Workflow (Suzuki Coupling)



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Figure 2: Safety critical control points during the synthesis of the target compound.

## Physical & Chemical Properties<sup>[1][2][3][4][5][6]</sup>

Property	Value (Predicted/Analog)	Method/Source
Appearance	White to Off-white Solid	Visual
Melting Point	240–245°C (Decomposes)	Analog (CAS 5728-46-1)
Solubility (Water)	Low (< 0.1 mg/mL)	pH dependent (Soluble at pH > 8)
Solubility (DMSO)	High (> 20 mg/mL)	Experimental
LogP	3.5 – 4.0	Calculated (XLogP3)
pKa	~4.2 (Carboxylic Acid)	Benzoic Acid Baseline

## Toxicological Information

### Acute Toxicity

- Oral: LD50 estimated between 300–2000 mg/kg (Rat). Based on data for 4-chlorobenzonitrile (LD50 ~300 mg/kg) and biphenyl-4-carboxylic acid (LD50 > 2000 mg/kg).
- Dermal: Data unavailable. Treat as harmful.

### Chronic Effects

- Carcinogenicity: Not listed by IARC, NTP, or OSHA.
- Reproductive Toxicity: No specific data. However, mineralocorticoid receptor antagonists (the drug class this builds) can affect endocrine function. Pregnant personnel should avoid handling.
- Sensitization: Potential skin sensitizer due to possible Palladium residues from synthesis.

## Disposal Considerations

- Waste Code: Non-specific. Treat as Hazardous Chemical Waste.
- Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx).
- Prohibition: Do NOT dispose of via sinks or drains.

## References

- PubChem.4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid (Analog Data).[1] National Library of Medicine. [Link](#)
- Sigma-Aldrich.Safety Data Sheet for 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid.[Link](#)
- Meyers, M. J., et al. (2010). "Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845)." Journal of Medicinal Chemistry, 53(16), 5979-6002. (Context for Chloro-Cyano-Phenyl moiety usage). [Link](#)
- ECHA.Registration Dossier for 5-Bromo-2-chlorobenzonitrile (Precursor Hazards). European Chemicals Agency. [Link](#)
- Thermo Fisher Scientific.Glove Selection Guide for Organic Acids and Nitriles.[Link](#)

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## Sources

- [1. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C14H8FNO2 | CID 56763829 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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